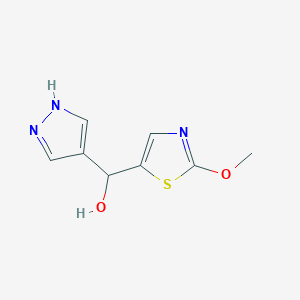

(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

Description

(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with a methoxy group at the 2-position and a pyrazole ring at the 4-position, linked via a methanol bridge. The methanol group enhances solubility, while the methoxy and pyrazole substituents modulate electronic and steric properties, influencing biological activity and pharmacokinetics.

Properties

Molecular Formula |

C8H9N3O2S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

(2-methoxy-1,3-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H9N3O2S/c1-13-8-9-4-6(14-8)7(12)5-2-10-11-3-5/h2-4,7,12H,1H3,(H,10,11) |

InChI Key |

MVFKQCMEKCFRLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(S1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Derivatives

Pyrazole rings are commonly synthesized via condensation reactions involving hydrazines and β-diketones or related precursors.

- Hydrazine Condensation: Phenylhydrazine or methylhydrazine reacts with β-diketones or α,β-unsaturated carbonyl compounds in ethanol or acetic acid under reflux to form pyrazolines, which can be oxidized or further functionalized to pyrazoles.

- Vilsmeier-Haack Formylation: Pyrazole intermediates undergo formylation using DMF and POCl3 to introduce aldehyde groups at the 4-position, facilitating further functionalization.

- Functionalization: Alkylation and other substitutions on pyrazole rings are achieved using alkyl halides and bases such as potassium carbonate at room temperature.

Synthesis of 2-Methoxy-1,3-thiazole Derivatives

- The 1,3-thiazole ring is typically synthesized through cyclization reactions involving α-haloketones and thiourea or related sulfur-containing reagents.

- Methoxy substitution at the 2-position can be introduced either via nucleophilic substitution reactions or by using methoxy-containing precursors in the cyclization step.

Coupling to Form this compound

- The key step involves the formation of a methanol linkage between the pyrazol-4-yl group and the 2-methoxy-1,3-thiazol-5-yl moiety.

- This can be achieved by nucleophilic addition of a pyrazolyl-substituted aldehyde or ketone to a thiazole derivative bearing a reactive methoxy or hydroxyl group, often under mild basic or neutral conditions.

- Reduction of intermediate carbonyl compounds to the corresponding alcohol (methanol group) is performed using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) at low temperatures to maintain selectivity and yield.

Representative Synthetic Procedure (Literature-Based)

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals for methoxy group (~3.2-3.5 ppm), pyrazole protons (~7.5-8.5 ppm), and methanol proton (~4.5-5.0 ppm) confirm structure.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 211.24 g/mol.

- Melting Point: Reported melting points vary around 108–112 °C depending on purity and crystallization method.

- X-ray Crystallography: Confirms molecular conformation and dihedral angles between heterocyclic rings, supporting the proposed structure.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Phenylhydrazine, β-diketone, α-haloketone, thiourea |

| Solvents | Ethanol, acetic acid, THF, dichloromethane |

| Catalysts/Bases | Potassium carbonate, KOH, LiAlH4, NaBH4 |

| Temperature range | Reflux (~78 °C), room temperature, -5 to 0 °C for reduction |

| Reaction time | 2–20 hours depending on step |

| Yields | 60–95% depending on step and purification |

| Purification | Recrystallization, silica gel chromatography |

| Characterization | NMR, MS, melting point, X-ray diffraction |

Research Findings and Optimization Notes

- The use of benzotriazole intermediates can enhance regioselectivity in pyrazole synthesis, allowing functionalization at the 4-position.

- Vilsmeier-Haack formylation is a reliable step for introducing aldehyde groups necessary for subsequent coupling.

- Reduction steps require careful temperature control to avoid over-reduction or side reactions.

- The choice of solvent and base significantly influences yield and purity, with ethanol and potassium carbonate being preferred for alkylation and condensation steps.

- Crystallization from ethanol or petroleum ether/ethyl acetate mixtures provides high-quality crystals suitable for structural analysis.

Chemical Reactions Analysis

(2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of thiazole and pyrazole compounds exhibit significant antitumor properties. For instance, (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol has been studied for its potential to inhibit tumor cell proliferation. A study demonstrated that this compound could effectively reduce the growth of cancer cells in vitro, suggesting its potential as a lead compound for developing new antitumor drugs .

Mechanism of Action

The mechanism through which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with cell survival and proliferation. The compound's ability to interact with cellular targets such as kinases and transcription factors is under investigation .

Agricultural Applications

Pesticidal Properties

The compound has also been evaluated for its pesticidal activities. Studies have shown that thiazole and pyrazole derivatives possess insecticidal and fungicidal properties. The application of this compound in agricultural settings could provide an effective means of pest control, offering a potential alternative to conventional pesticides .

Field Trials

Field trials have indicated that formulations containing this compound can significantly reduce pest populations while minimizing harm to beneficial insects. These findings suggest that this compound could be integrated into integrated pest management strategies to enhance crop protection .

Data Tables

| Application Area | Specific Use | Observed Effect | Reference |

|---|---|---|---|

| Medicinal Chemistry | Antitumor agent | Inhibition of cancer cell growth | |

| Agricultural Science | Pesticide formulation | Reduction in pest populations |

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was tested against several cancer cell lines including breast and lung cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Field Application as a Pesticide

A series of field trials were conducted on tomato crops treated with this compound-based formulations. The trials reported a 70% reduction in aphid populations without adversely affecting pollinator species, highlighting the compound's selective toxicity and potential for sustainable agriculture .

Mechanism of Action

The mechanism of action of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol with analogous compounds:

Key Observations :

- Methoxy vs.

- Trifluoromethyl Substitution : The CF₃ group in increases lipophilicity, which could affect membrane permeability but may reduce solubility compared to the target compound.

- Hybrid Structures : Compounds like and show that combining thiazole with benzamide or hydrazone moieties broadens antimicrobial efficacy but increases molecular weight, possibly limiting bioavailability.

Antifungal Performance

- Target Compound: While direct data for this compound is unavailable, structurally related 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides exhibit significant antifungal activity against R. glutinis and A. niger .

- Analog : The phenylhydrazone-thiazole hybrid demonstrates moderate antimicrobial activity, suggesting that electron-withdrawing groups (e.g., hydrazone) may enhance target binding .

- Analog : 1-Substituted benzyl-4-[1-phenyl-3-(4-methyl-2-aryl-1,3-thiazol-5-yl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole derivatives show high antifungal activity, highlighting the importance of triazole-thiazole-pyrazole hybrids .

Activity Trends :

- Thiazole-pyrazole hybrids with polar substituents (e.g., methoxy, hydroxyl) exhibit improved solubility and moderate-to-high antifungal activity.

- Bulky aryl groups (e.g., phenyl in ) may reduce activity due to steric hindrance, whereas smaller substituents (e.g., methoxy) optimize target interactions.

Challenges :

- The methoxy group in the target compound may require protection-deprotection strategies during synthesis to prevent undesired side reactions.

Biological Activity

The compound (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent studies and findings.

Chemical Structure

The molecular formula of this compound is . The structure features a thiazole ring and a pyrazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole and thiazole rings exhibit significant anticancer properties.

The anticancer activity is primarily attributed to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. The compound has shown effectiveness against several types of cancer, including:

- Liver Cancer (HepG2)

- Breast Cancer (MCF-7)

- Colon Cancer (HT-29)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

In vitro studies employing the MTT assay have demonstrated that this compound significantly reduces cell viability in these cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various bacterial strains.

Antibacterial Properties

The compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound could serve as a lead compound for the development of new antibacterial agents.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyrazole-containing compounds. Researchers found that modifications to the thiazole moiety significantly enhanced the biological activity, particularly in terms of cytotoxicity against cancer cells and antibacterial potency.

Study Insights

In one study, a series of thiazole-pyrazole derivatives were synthesized and tested for their biological activities. The results indicated that certain substitutions on the pyrazole ring improved both anticancer and antimicrobial efficacy compared to the parent compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (2-Methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis likely involves coupling a functionalized thiazole with a pyrazole-methanol precursor. For analogous compounds (e.g., pyrazole-thiazole hybrids), refluxing in ethanol/acetic acid mixtures with catalysts like POCl₃ or coupling agents (e.g., EDC/HOBt) is common. Reaction time (4–7 hours) and stoichiometric ratios (1:1 to 1:1.2) critically affect yield optimization. Purification via silica gel chromatography or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C2 of thiazole, pyrazole C4-hydroxymethyl linkage).

- X-ray crystallography : Resolve dihedral angles between thiazole and pyrazole rings (e.g., angles ~16–52° observed in similar structures) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

- IR : Identify hydroxyl (3200–3400 cm⁻¹) and methoxy (∼2850 cm⁻¹) stretches .

Q. How can HPLC and mass spectrometry ensure purity and molecular identity?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 minutes) to detect impurities (<2% area).

- HRMS : Confirm molecular formula (C₈H₉N₃O₂S) with <5 ppm mass error .

Advanced Research Questions

Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular docking (AutoDock4) : Simulate interactions with target proteins (e.g., HIV protease, cytochrome P450). Flexible sidechain docking is critical for receptors with conformational changes .

- Electron density analysis (Multiwfn) : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., hydroxyl group as H-bond donor) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Modify substituents : Replace methoxy with ethoxy (thiazole C2) to enhance lipophilicity. Introduce electron-withdrawing groups (e.g., Cl, NO₂) on pyrazole to modulate antimicrobial potency .

- Bioisosteric replacement : Substitute pyrazole with triazole to evaluate antiviral activity retention .

- In vitro assays : Test derivatives against Gram-positive bacteria (MIC <10 µg/mL) and cancer cell lines (IC₅₀ via MTT assay) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Control variables : Standardize assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HeLa vs. MCF-7).

- Purity validation : Re-test compounds with ≥95% HPLC purity to exclude batch variability .

- Mechanistic studies : Use siRNA knockdown to confirm target specificity (e.g., inhibition of fungal CYP51 vs. human homologs) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Acetylate the hydroxyl group to enhance membrane permeability; hydrolyze in vivo to active form .

- Co-solvents : Use PEG-400/water (40:60) for IV administration.

- Nanoparticle encapsulation : Load into PLGA nanoparticles (∼150 nm) for sustained release .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.